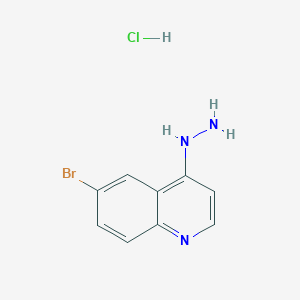

6-Bromo-4-hydrazinoquinoline hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

(6-bromoquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTBIUTUPICYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592371 | |

| Record name | 6-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171943-39-7 | |

| Record name | 6-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 4 Hydrazinoquinoline Hydrochloride

Multi-Step Synthetic Routes to 6-Bromo-4-hydrazinoquinoline (B12121743) Hydrochloride

The creation of 6-bromo-4-hydrazinoquinoline hydrochloride is not a single reaction but a sequence of synthetic transformations. The general pathway involves first synthesizing a 6-bromo-4-chloroquinoline (B1276899) precursor, which then undergoes nucleophilic substitution to introduce the hydrazino moiety.

The foundational step in the synthesis is the construction of the 6-bromoquinoline (B19933) scaffold. This is typically achieved through cyclization reactions starting from a substituted aniline, namely 4-bromoaniline (B143363).

A common and effective precursor for the target molecule is 6-bromoquinolin-4-ol (B142416). One prevalent synthetic route involves the reaction of 4-bromoaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and an orthoformate ester, such as triethylorthoformate or trimethyl orthoformate. atlantis-press.comguidechem.comresearchgate.net This initial reaction forms an intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. atlantis-press.comguidechem.com This intermediate is then subjected to a high-temperature thermal cyclization in a high-boiling point solvent like diphenyl ether (Ph2O) to yield the desired 6-bromoquinolin-4-ol. atlantis-press.comguidechem.comresearchgate.net

An alternative approach involves reacting 4-bromoaniline with ethyl propiolate. google.compatsnap.com This condensation reaction yields 3-(4-bromoaniline) ethyl acrylate (B77674), which is subsequently cyclized in diphenyl ether at elevated temperatures to form 6-bromoquinolin-4-ol. google.compatsnap.com

Table 1: Synthesis of 6-Bromoquinolin-4-ol

| Starting Materials | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-bromoaniline, Meldrum's acid, Triethylorthoformate | Diphenyl ether (Ph2O) | Reflux/Heat (190-250°C) | 59.9% | atlantis-press.comresearchgate.net |

| 4-bromo-3-methoxyaniline, Meldrum's acid, Trimethyl orthoformate | Diphenyl ether (Ph2O) | 230°C, 1 hour | 79% | guidechem.com |

Once 6-bromoquinolin-4-ol is obtained, the hydroxyl group at the 4-position is converted to a more reactive leaving group, typically a chlorine atom. This transformation is crucial for the subsequent introduction of the hydrazino group. The most common method for this chlorination is treatment with phosphorus oxychloride (POCl3), often at reflux temperatures. atlantis-press.comguidechem.comresearchgate.netgoogle.com In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. atlantis-press.comresearchgate.net This reaction effectively replaces the hydroxyl group, yielding the key intermediate, 6-bromo-4-chloroquinoline. google.com

Table 2: Synthesis of 6-Bromo-4-chloroquinoline

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-bromoquinolin-4-ol | POCl3, DMF | 110°C, 3 hours | 81% | atlantis-press.comresearchgate.net |

| 6-bromo-7-methoxyquinolin-4-ol | POCl3 | 110°C, 1 hour | 97% | guidechem.com |

With the activated 6-bromo-4-chloroquinoline intermediate in hand, the final key functional group can be introduced.

The conversion of the 4-chloroquinoline (B167314) scaffold to a 4-hydrazinoquinoline (B99260) is typically achieved through a nucleophilic aromatic substitution reaction with hydrazine (B178648). nih.govprepchem.comnih.gov Reacting 6-bromo-4-chloroquinoline with hydrazine hydrate (B1144303) (NH2NH2·H2O), often in a solvent like ethanol (B145695), displaces the chloride ion at the 4-position to form 6-bromo-4-hydrazinoquinoline. nih.govprepchem.com The reaction can be carried out at room temperature or under reflux conditions. nih.govprepchem.com To obtain the final hydrochloride salt, the resulting 6-bromo-4-hydrazinoquinoline base is treated with hydrochloric acid (HCl). atlantis-press.com

Introduction of the Hydrazino Moiety

Optimization of Reaction Conditions and Yields in this compound Synthesis

For instance, in the synthesis of the 6-bromoquinolin-4-ol precursor, one study optimized the process by adjusting the cyclization temperature to 190°C to minimize the formation of impurities. atlantis-press.comresearchgate.net This same optimization also involved conducting the initial reaction without ethanol as a solvent, which shortened the reaction time and improved the yield. atlantis-press.comresearchgate.net

Solvent System Effects on Reaction Efficiency

The choice of solvent plays a critical role in the synthetic pathway leading to this compound, affecting reaction rates, yields, and the formation of byproducts.

In the initial stages of synthesizing the quinoline (B57606) core, various solvents are employed. For instance, the reaction of 4-bromoaniline with ethyl propiolate is often conducted in methanol. patsnap.com The cyclization of the resulting acrylate intermediate to form the quinolinone precursor is typically achieved in a high-boiling point solvent like diphenyl ether. patsnap.com

The conversion of the intermediate 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline, a key step, is carried out using a chlorinating agent such as phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF). atlantis-press.com In the subsequent step to form the hydrochloride salt of this chloro-intermediate, a mixture of an alcohol and an acid, such as HCl in ethanol (HCl/EtOH) or HCl in diethyl ether, is utilized. atlantis-press.comresearchgate.net Tetrahydrofuran (THF) can be used to dissolve the 6-bromo-4-chloroquinoline before the addition of the acidic solution. atlantis-press.com

For the final conversion of 6-bromo-4-chloroquinoline to the target hydrazinoquinoline, ethanol is a commonly employed solvent. The reaction involves heating the chloroquinoline with hydrazine hydrate in ethanol. ekb.eg The choice of an alcoholic solvent is crucial as it needs to be inert to the reactants while effectively dissolving the starting materials. The polarity of the solvent can influence the nucleophilic substitution rate.

The table below summarizes the solvents used in the key synthetic steps.

| Reaction Step | Reactants | Solvent System | Purpose of Solvent |

| Acrylate Formation | 4-bromoaniline, ethyl propiolate | Methanol | Reaction medium for nucleophilic addition. |

| Cyclization | 3-(4-bromoaniline) ethyl acrylate | Diphenyl ether | High-boiling medium for thermal cyclization. |

| Chlorination | 6-bromoquinolin-4-ol, POCl3 | Dichloromethane | Used for extraction of the product after quenching. atlantis-press.com |

| Hydrochloride Formation | 6-bromo-4-chloroquinoline | THF, HCl/EtOH | Dissolves the quinoline and provides the acidic medium. atlantis-press.com |

| Hydrazinolysis | 6-bromo-4-chloroquinoline, hydrazine hydrate | Ethanol | Reaction medium for nucleophilic substitution. ekb.eg |

Temperature Profiles in Synthetic Transformations

Temperature is a critical parameter that dictates the kinetics and outcome of the synthetic steps toward this compound.

The initial reaction to form 3-(4-bromoaniline) ethyl acrylate is typically conducted at a moderately elevated temperature, for instance, between 30°C and 40°C. patsnap.com The subsequent cyclization step, however, requires significantly higher temperatures. This reaction is performed in diphenyl ether at temperatures ranging from 200°C to 250°C. patsnap.comatlantis-press.com An optimized procedure suggests that conducting this step at 190°C can help to avoid the formation of impurities and shorten the reaction time. atlantis-press.com

The chlorination of 6-bromoquinolin-4-ol using POCl3 is performed under reflux, typically at 110°C, for several hours to ensure complete conversion. atlantis-press.comresearchgate.net The formation of the 6-bromo-4-chloroquinoline hydrochloride salt is carried out at room temperature. atlantis-press.com

The final hydrazinolysis step, where the chloro group is displaced by hydrazine, is generally carried out at the reflux temperature of the solvent used, which is typically ethanol. ekb.eg Heating is necessary to drive the nucleophilic aromatic substitution reaction to completion.

The following table outlines the temperature profiles for the key transformations.

| Reaction Step | Solvent | Temperature | Purpose |

| Acrylate Formation | Methanol | 30-40°C | To facilitate the reaction between 4-bromoaniline and ethyl propiolate. patsnap.com |

| Cyclization | Diphenyl ether | 190-250°C | To induce thermal cyclization to the quinolinone ring. patsnap.comatlantis-press.com |

| Chlorination | POCl3 | 110°C (Reflux) | To ensure complete conversion of the hydroxyl group to a chloro group. atlantis-press.com |

| Hydrochloride Formation | THF/HCl/EtOH | Room Temperature | To facilitate the formation of the hydrochloride salt without degradation. atlantis-press.com |

| Hydrazinolysis | Ethanol | Reflux | To promote the nucleophilic substitution of the chloro group by hydrazine. ekb.eg |

Catalytic Approaches in Quinoline and Hydrazinoquinoline Synthesis

While the direct conversion of 6-bromo-4-chloroquinoline to its hydrazino derivative is typically a non-catalytic nucleophilic substitution, the synthesis of the foundational quinoline ring can be facilitated by various catalytic methods. These approaches aim to improve efficiency, yield, and environmental sustainability.

For the broader synthesis of quinoline derivatives, a range of catalysts have been explored. These include metal-based catalysts such as those based on cobalt, copper, nickel, and palladium. researchgate.net For instance, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides an efficient route to quinolines. researchgate.net Similarly, nickel-catalyzed methods can assemble quinoline heterocycles via double dehydrogenative coupling at mild temperatures of 80°C. researchgate.net

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for quinoline synthesis that has been optimized with various catalysts. These include traditional acid and base catalysts, as well as more advanced systems like ionic liquids, metal-organic frameworks, and nanocatalysts. researchgate.net For example, the reusable solid acid catalyst Nafion NR50 has been used for the Friedländer synthesis in ethanol under microwave conditions. researchgate.net Superacids like trifluoromethanesulfonic acid have also been employed as both the reaction medium and catalyst for constructing quinoline scaffolds. researchgate.net

In the specific synthetic route starting from 4-bromoaniline, the chlorination of 6-bromoquinolin-4-ol with POCl3 is often accelerated by the addition of a catalytic amount of DMF. atlantis-press.comresearchgate.net

The final hydrazinolysis step, however, generally proceeds without the need for a catalyst, as the nucleophilicity of hydrazine hydrate is sufficient to displace the chloro group at the 4-position of the quinoline ring, which is activated towards nucleophilic attack.

| Catalyst Type | Reaction | Examples | Advantages |

| Metal-Based Catalysts | Quinoline Ring Formation | Cobalt, Nickel, Copper Acetate, Palladium | High efficiency, mild reaction conditions. researchgate.net |

| Solid Acid Catalysts | Friedländer Synthesis | Nafion NR50 | Reusable, environmentally friendly. researchgate.net |

| Superacids | Quinoline Ring Formation | Trifluoromethanesulfonic acid (TFA) | High efficiency, broad functional group compatibility. researchgate.net |

| Phase Transfer / Additive | Chlorination | Dimethylformamide (DMF) | Accelerates the rate of chlorination with POCl3. atlantis-press.comresearchgate.net |

Reactivity and Derivatization Strategies of 6 Bromo 4 Hydrazinoquinoline Hydrochloride

Condensation Reactions Leading to Schiff Bases

The hydrazino group (-NH-NH2) at the 4-position of the 6-bromo-4-hydrazinoquinoline (B12121743) hydrochloride molecule is a key functional group that imparts significant reactivity. This moiety serves as a potent nucleophile, making the compound a valuable precursor for the synthesis of a wide array of derivatives, most notably Schiff bases. Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov These compounds are of immense interest in coordination chemistry due to their ability to form stable complexes with various metal ions. mdpi.comresearchgate.net

Reaction with Aldehydes and Ketones

6-Bromo-4-hydrazinoquinoline hydrochloride readily undergoes condensation reactions with a diverse range of carbonyl compounds, including both aldehydes and ketones, to yield the corresponding hydrazone Schiff bases. researchgate.netresearchgate.net The reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the electrophilic carbonyl carbon. nih.gov This is followed by a dehydration step, resulting in the formation of a stable carbon-nitrogen double bond (azomethine group). nih.gov

The reaction is generally carried out by refluxing equimolar amounts of the this compound and the respective aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.comnih.gov Often, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the dehydration step. mdpi.com In some syntheses, a base may be used to deprotonate the hydrochloride salt and free the hydrazine (B178648) moiety for reaction. mdpi.com The general scheme for this reaction is presented below:

General Reaction Scheme:

R-CHO (Aldehyde) + H₂N-NH-(6-Bromoquinoline) → R-CH=N-NH-(6-Bromoquinoline) + H₂O

R-CO-R' (Ketone) + H₂N-NH-(6-Bromoquinoline) → R-C(R')=N-NH-(6-Bromoquinoline) + H₂O

This reaction is highly versatile and has been successfully employed for the synthesis of a multitude of Schiff base derivatives from various hydrazides and hydrazines. science.govnih.gov

Structural Diversity of Resulting Schiff Bases

The true synthetic utility of this compound lies in the vast structural diversity achievable in the resulting Schiff bases. By varying the structure of the aldehyde or ketone reactant, a wide array of functionalities can be incorporated into the final molecule. This allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base ligand.

Reactants can range from simple aliphatic aldehydes and ketones to complex aromatic and heterocyclic carbonyl compounds. nih.govresearchgate.netijacskros.com For instance, the condensation with salicylaldehyde would introduce a hydroxyl group in the ortho position of the phenyl ring, creating an additional potential coordination site for metal ions. science.gov The use of substituted benzaldehydes (e.g., with methoxy, nitro, or halo groups) allows for systematic modification of the electronic properties of the ligand. nih.govnih.gov Similarly, ketones such as acetophenone or benzophenone can be used to create more sterically hindered Schiff bases. nih.gov

The table below illustrates the potential structural diversity of Schiff bases derived from this compound by showcasing hypothetical products from reactions with various carbonyl compounds.

| Carbonyl Reactant | Structure of Reactant | Name of Resulting Schiff Base (Hydrazone) |

| Benzaldehyde | C₆H₅CHO | (E)-6-bromo-4-(2-benzylidenehydrazinyl)quinoline |

| Salicylaldehyde | HOC₆H₄CHO | (E)-2-((2-(6-bromoquinolin-4-yl)hydrazinylidene)methyl)phenol |

| Vanillin | C₈H₈O₃ | (E)-4-((2-(6-bromoquinolin-4-yl)hydrazinylidene)methyl)-2-methoxyphenol |

| Acetophenone | C₆H₅C(O)CH₃ | 6-bromo-4-(2-(1-phenylethylidene)hydrazinyl)quinoline |

| 2-Pyridinecarboxaldehyde | C₅H₄NCHO | (E)-6-bromo-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinoline |

Complexation Chemistry with Metal Ions

Schiff bases derived from hydrazinoquinolines are excellent ligands in coordination chemistry. mdpi.com The presence of multiple donor atoms, specifically the imine nitrogen and the quinoline (B57606) ring nitrogen, allows them to act as efficient chelating agents, forming stable complexes with a wide range of transition metal ions. researchgate.netnih.gov This chelating ability is a cornerstone of their utility in various chemical applications.

Synthesis of Coordination Complexes Utilizing Hydrazinoquinoline Ligands

The synthesis of metal complexes using Schiff bases derived from 6-bromo-4-hydrazinoquinoline is typically a straightforward process. It generally involves the reaction of the synthesized Schiff base ligand with a suitable metal salt in an appropriate solvent. mdpi.commdpi.com The choice of metal salt (e.g., chlorides, nitrates, sulfates, or acetates) and solvent depends on the desired complex and the solubility of the reactants. ekb.egnih.gov

A common method involves dissolving the Schiff base ligand in a solvent like ethanol or methanol and adding a solution of the metal salt, often in the same solvent. nih.gov The mixture is then refluxed for a period to ensure the completion of the complexation reaction. mdpi.com The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration, washed, and dried. sapub.org For example, a study on the closely related 7-chloro-4-(benzylidene-hydrazo)quinoline ligand demonstrated the successful synthesis of mononuclear complexes with Cu(II), Ni(II), Co(II), Mn(II), Fe(III), and UO₂(VI) ions. mdpi.com

Investigation of Coordination Modes and Ligand Properties

Schiff base hydrazones derived from 4-hydrazinoquinoline (B99260) can coordinate to metal ions in several ways, acting as multidentate ligands. A common coordination mode for analogous ligands is as a monobasic bidentate ligand, where chelation occurs through the azomethine nitrogen and the nitrogen atom of the quinoline ring. mdpi.com The coordination often involves the deprotonation of a nearby functional group, such as a phenolic hydroxyl, if present on the aldehyde- or ketone-derived part of the ligand. nih.gov

Spectroscopic methods such as IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are crucial for elucidating the structure and coordination geometry of the resulting metal complexes. mdpi.com For instance, in IR spectroscopy, a shift in the C=N (azomethine) stretching frequency upon complexation provides strong evidence of coordination through the imine nitrogen. nih.gov

The geometry of the final complex is influenced by the nature of the metal ion and the stoichiometry of the reaction. For example, octahedral, square-planar, and tetrahedral geometries are commonly observed for transition metal complexes with Schiff base ligands. mdpi.comnih.gov Research on a similar 7-chloro-hydrazone ligand showed it formed octahedral complexes with Co(II), Ni(II), Mn(II), and Fe(III), while the Cu(II) complex adopted a distorted square-planar geometry. mdpi.com These findings suggest that Schiff bases of 6-bromo-4-hydrazinoquinoline would exhibit similar versatile coordination behavior, forming structurally diverse complexes with various metal centers. researchgate.netresearchgate.net

Intramolecular and Intermolecular Cyclization Reactions

Beyond forming Schiff bases and their metal complexes, the 6-bromo-4-hydrazinoquinoline scaffold and its derivatives can participate in cyclization reactions to form more complex heterocyclic systems. These reactions can be either intramolecular, involving the cyclization of a single molecule, or intermolecular, where two or more molecules react to form a new ring system.

While specific examples starting directly from this compound are not extensively documented, the reactivity of related structures suggests potential cyclization pathways. For instance, the synthesis of quinazoline derivatives, which are bicyclic heterocyclic compounds, often involves cyclization steps. A study demonstrated the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from 5-bromoanthranilic acid, highlighting a cyclization reaction involving a bromo-substituted precursor to build a new heterocyclic ring. nih.gov

Formation of Fused Heterocyclic Systems from Hydrazinoquinoline Precursors

The 4-hydrazinoquinoline scaffold is a key building block for the synthesis of polycyclic heteroaromatic compounds, where additional heterocyclic rings are fused to the quinoline frame. This compound is an excellent starting material for creating such systems, most notably pyrazolo[4,3-c]quinolines and triazolo[4,3-c]quinolines. These reactions leverage the nucleophilic nature of the hydrazino group, which can react with various electrophilic reagents to construct a new five-membered ring fused across the C-3 and C-4 positions of the quinoline.

Pyrazolo[4,3-c]quinolines:

One of the most common applications of 4-hydrazinoquinolines is in the synthesis of the pyrazolo[4,3-c]quinoline ring system. This is typically achieved by reacting the hydrazinoquinoline with a 1,3-dicarbonyl compound or its equivalent, such as a β-ketoester or a malonic ester derivative. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazolone ring.

For instance, the reaction of a 4-hydrazinoquinoline with ethyl acetoacetate would first form a hydrazone at the keto group. A subsequent intramolecular nucleophilic attack from the quinoline ring nitrogen's lone pair or the exocyclic amino group onto the ester carbonyl, followed by elimination of ethanol and water, results in the formation of the fused pyrazolone ring. The specific isomer and tautomer formed can depend on the reaction conditions and the substitution pattern of the quinoline ring. This methodology provides a direct route to compounds that have gained attention for their potential biological activities, including anti-inflammatory properties semanticscholar.orgnih.gov.

nih.govorganic-chemistry.orgias.ac.inTriazolo[4,3-a]quinolines:

Another important class of fused heterocycles derived from this compound are the triazoloquinolines. The synthesis of a nih.govorganic-chemistry.orgias.ac.intriazole ring fused to the quinoline core can be accomplished by reacting the hydrazino group with single-carbon synthons that can also provide the third nitrogen atom. Common reagents for this transformation include orthoesters, acid chlorides, or cyanogen bromide.

For example, treatment of a 4-hydrazinoquinoline with an orthoester like triethyl orthoformate first yields a hydrazono-ether intermediate. Thermal or acid-catalyzed intramolecular cyclization then occurs, where the endocyclic quinoline nitrogen attacks the imine carbon, leading to the formation of the triazole ring after elimination. Similarly, reaction with an acid chloride followed by cyclization can produce acyl-substituted triazoloquinolines. These synthetic strategies are efficient for constructing the nih.govorganic-chemistry.orgias.ac.intriazolo[4,3-a]quinoline scaffold researchgate.net.

Ring-Closing Reactions of Hydrazinoquinoline Derivatives

The general mechanism for these ring-closing reactions can be summarized as follows:

Formation of an Acyclic Intermediate: The terminal nitrogen of the hydrazino group in 6-Bromo-4-hydrazinoquinoline acts as a potent nucleophile. It reacts with a suitable bifunctional electrophile (e.g., a β-ketoester, diethyl oxalate, or an acid chloride) to form a linear hydrazone or an N-acylhydrazine derivative attached to the C-4 position of the quinoline.

Intramolecular Cyclization (Ring Closure): This acyclic intermediate then undergoes a conformation change to bring a nucleophilic site into proximity with an electrophilic site, facilitating the ring-closing step.

In pyrazole (B372694) synthesis, the nitrogen atom of the hydrazone attacks the carbonyl carbon of the ester or ketone group.

In triazole synthesis, the endocyclic quinoline nitrogen (N-1) can act as the nucleophile, attacking the carbon of the imine or a related functional group formed from the single-carbon synthon.

Dehydration/Aromatization: The resulting cyclic intermediate, which is often a non-aromatic dihydro derivative, undergoes an elimination reaction (typically losing a molecule of water or alcohol) to form the stable, aromatic fused heterocyclic system.

This strategy of forming an intermediate derivative followed by an intramolecular ring-closing reaction is a powerful and widely used method in heterocyclic chemistry for building complex molecular architectures from relatively simple starting materials like this compound.

Spectroscopic and Structural Elucidation of 6 Bromo 4 Hydrazinoquinoline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum would reveal the chemical shifts (δ) of each proton, the splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons, and the integration values corresponding to the number of protons for each signal.

For 6-Bromo-4-hydrazinoquinoline (B12121743) hydrochloride, one would expect to observe distinct signals for the protons on the quinoline (B57606) ring system and the protons of the hydrazino group (-NH-NH₂). The protons on the aromatic rings would typically appear in the downfield region (approx. 7.0-9.0 ppm), with their specific shifts and coupling constants providing definitive information about their positions. The protons of the hydrazino group would likely appear as broader signals, and their chemical shift could be highly dependent on the solvent, concentration, and temperature.

Despite the utility of this technique, specific experimental ¹H NMR data for 6-Bromo-4-hydrazinoquinoline hydrochloride has not been found in a review of published scientific literature.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: The following table is a template. No experimental data is currently available.)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the nine carbon atoms of the bromoquinoline core. The carbon atom attached to the bromine (C-6) and the carbon attached to the hydrazino group (C-4) would exhibit characteristic chemical shifts influenced by these substituents.

As with ¹H NMR, a thorough search of scientific databases and literature did not yield any published experimental ¹³C NMR data for this specific compound.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: The following table is a template. No experimental data is currently available.)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Data not available |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Studies

Vibrational spectroscopy, including IR and FTIR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching vibrations of the hydrazino group (typically in the 3200-3400 cm⁻¹ region), C=N and C=C stretching vibrations from the quinoline ring (around 1500-1650 cm⁻¹), and C-H stretching and bending modes. A band corresponding to the C-Br stretch would be expected in the fingerprint region at lower wavenumbers.

No specific experimental IR or FTIR data for this compound has been reported in the available literature.

Table 3: Expected IR Absorption Bands for this compound (Note: The following table is based on general functional group frequencies. No experimental data is currently available.)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Hydrazine (B178648) (-NH-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic |

| 1500-1650 | C=C and C=N Stretch | Quinoline Ring |

| 500-600 | C-Br Stretch | Bromo-aromatic |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions, typically involving π-electrons in conjugated systems. The quinoline ring system in this compound is a chromophore that would be expected to exhibit characteristic absorption maxima (λ_max) in the UV region. The positions and intensities of these absorptions are sensitive to the substitution pattern on the ring.

Specific experimental UV-Vis spectral data, including λ_max values and molar absorptivity coefficients, for this compound are not available in the reviewed literature.

Table 4: Hypothetical UV-Vis Absorption Data for this compound (Note: The following table is a template. No experimental data is currently available.)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₉H₈BrN₃). The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). While experimental data is unavailable, predicted m/z values for the free base, (6-bromoquinolin-4-yl)hydrazine, have been calculated. For instance, the predicted m/z for the protonated molecule [M+H]⁺ is 237.99744. uni.lu

Table 5: Predicted Mass Spectrometry Data for (6-bromoquinolin-4-yl)hydrazine (Free Base) (Note: The following data is predicted and not from experimental measurement of the hydrochloride salt.) uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 237.99744 |

| [M+Na]⁺ | 259.97938 |

| [M-H]⁻ | 235.98288 |

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For new compounds, an agreement within ±0.4% is generally required. nih.gov

The theoretical elemental composition for this compound (C₉H₉BrClN₃) is:

Carbon (C): 39.37%

Hydrogen (H): 3.30%

Nitrogen (N): 15.28%

A search of the scientific literature and chemical supplier databases did not yield any published experimental elemental analysis data for this compound.

Table 6: Elemental Analysis Data for C₉H₉BrClN₃ (Note: No experimental data is currently available.)

| Element | Theoretical % | Found % |

|---|---|---|

| C | 39.37 | Data not available |

| H | 3.30 | Data not available |

| N | 15.28 | Data not available |

Advanced Structural Determination Techniques (e.g., X-ray Diffraction, where applicable to similar compounds)

For instance, studies on various substituted quinoline derivatives demonstrate the power of XRD in elucidating structural nuances. In the case of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, X-ray powder diffraction (XRPD) was used to determine its crystal system and unit-cell parameters. researchgate.net The compound was found to crystallize in a monoclinic system, and the precise dimensions of its unit cell were refined. researchgate.net

The typical data obtained from a single-crystal XRD analysis are summarized in the table below, illustrating the type of detailed structural information that can be ascertained for quinoline derivatives.

| Crystallographic Parameter | Description | Example Data for a Quinoline Derivative researchgate.net |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₂₃H₂₂N₂ |

| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | A more detailed description of the crystal's symmetry. | P2₁/n |

| Unit Cell Dimensions (a, b, c, β) | The lengths of the sides of the unit cell and the angle between them. | a= 20.795 Å, b= 7.484 Å, c= 10.787 Å, β= 93.96° |

| Volume (V) | The volume of the unit cell. | 1674.8 ų |

Thermal Gravimetric Analysis (TGA) in the Context of Derivative Characterization

The TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key parameter derived from this curve, indicating the temperature at which the material begins to degrade. For a series of derivatives, comparing their TGA curves can reveal the influence of different functional groups on thermal stability. For instance, studies on various quinoline compounds have shown that the presence of aromatic groups and halogens can increase the physical stability of the crystal structure. daneshyari.comresearchgate.net

In a typical TGA experiment, a sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and its mass is continuously monitored. The resulting data can reveal multi-step decomposition processes, which are often visualized more clearly in the derivative thermogravimetry (DTG) curve, a plot of the rate of mass loss versus temperature.

The thermal properties of pyrazoloquinoline derivatives, for example, have been investigated using TGA, showing that these compounds can have degradation temperatures above 300 °C, which indicates high thermal stability. mdpi.com The analysis of metal complexes with quinoline-derived ligands also frequently employs TGA to understand how coordination to a metal ion affects the thermal properties of the organic ligand. researchgate.netacs.org The TGA curves of these complexes often show a step-wise decomposition, corresponding to the loss of solvent molecules followed by the decomposition of the organic moiety. acs.org

The following table outlines the key parameters obtained from TGA and their significance in the characterization of quinoline derivatives.

| TGA Parameter | Description | Significance in Derivative Characterization |

|---|---|---|

| Onset Temperature (Tₒₙₛₑₜ) | The temperature at which a significant mass loss begins. | Indicates the beginning of thermal decomposition and is a primary measure of thermal stability. |

| Decomposition Temperature (Tₘₐₓ) | The temperature at which the rate of mass loss is at its maximum, identified by the peak in the DTG curve. | Highlights the point of most rapid degradation for a specific decomposition step. |

| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | Allows for the quantitative analysis of the lost fragments, such as water, solvents, or specific parts of the molecule. |

| Residual Mass (%) | The percentage of mass remaining at the end of the analysis. | Indicates the amount of non-volatile residue, which can be char or, in the case of metal complexes, a metal oxide. |

Computational and Theoretical Investigations of 6 Bromo 4 Hydrazinoquinoline Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. physchemres.org Calculations are typically performed using specific functionals, such as B3LYP, and basis sets (e.g., 6-311++G(d,p)), which allow for the approximation of the Schrödinger equation in a computationally efficient manner. physchemres.orgmdpi.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. The result is a set of optimized structural parameters, including bond lengths, bond angles, and dihedral angles.

For a molecule like 6-Bromo-4-hydrazinoquinoline (B12121743) hydrochloride, this analysis would reveal the precise spatial relationship between the quinoline (B57606) ring, the bromo substituent, and the hydrazino hydrochloride group. Conformational analysis would further explore different spatial orientations (conformers) of the flexible hydrazino side chain to identify the global energy minimum structure.

Table 5.1.1: Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes only, showing the type of data that would be generated from a DFT geometry optimization. Actual values are not available in the literature.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-Br | Data not available |

| N-N (hydrazino) | Data not available | |

| C-N (ring) | Data not available | |

| Bond Angle | C-C-Br | Data not available |

| C-N-N | Data not available |

Electronic Structure Profiling

Once the optimized geometry is obtained, DFT is used to profile the electronic characteristics of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. physchemres.org

Table 5.1.2.1: Hypothetical FMO Properties This table illustrates the data derived from an FMO analysis. Actual values for the target compound are not published.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other charged species. Different colors on the MEP surface indicate varying electrostatic potentials: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. For 6-Bromo-4-hydrazinoquinoline hydrochloride, an MEP map would identify the reactive sites, likely highlighting the nitrogen atoms of the quinoline ring and hydrazino group as electron-rich centers.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. This provides a quantitative measure of the electron distribution and helps in understanding the electrostatic properties and bonding nature of the molecule. The analysis would assign specific numerical charge values to each carbon, nitrogen, hydrogen, and bromine atom in the structure.

Table 5.1.2.3: Hypothetical Mulliken Atomic Charges This table shows representative data from a Mulliken charge analysis. Specific values for the compound are not available.

| Atom | Atomic Charge (a.u.) |

|---|---|

| Br | Data not available |

| N (ring) | Data not available |

| N (hydrazino) | Data not available |

Prediction and Interpretation of Vibrational Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized structure, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes (e.g., C-H stretching, N-H bending, C=N stretching) to the observed experimental peaks. The analysis would provide a list of calculated frequencies and their corresponding vibrational assignments.

Table 5.1.3: Hypothetical Vibrational Frequencies and Assignments This table is an example of data from a theoretical vibrational analysis. Actual data for the compound is not published.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available | N-H stretch (hydrazino) |

| Data not available | C=N stretch (quinoline) |

| Data not available | C-Br stretch |

Analysis of Non-Covalent Interactions (QTAIM, RDG, IGM)

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with biological targets. nih.gov Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Independent Gradient Model (IGM) are powerful tools for visualizing and quantifying these weak interactions. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds, including non-covalent interactions. bohrium.com For this compound, QTAIM could be employed to locate bond critical points (BCPs) between atoms. The properties of these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), would help in quantifying the strength and nature of intramolecular and intermolecular interactions, such as hydrogen bonds involving the hydrazino group and the quinoline nitrogen, as well as potential halogen bonds involving the bromine atom.

Reduced Density Gradient (RDG): The RDG method is particularly adept at identifying and visualizing weak non-covalent interactions in real space. researchgate.net By plotting the reduced density gradient against the electron density, regions of hydrogen bonding, van der Waals interactions, and steric repulsion can be distinguished. researchgate.net For this compound, an RDG analysis would likely reveal intramolecular hydrogen bonding between the hydrazino group and the quinoline ring, as well as potential intermolecular interactions in a crystal lattice or a protein binding pocket.

Independent Gradient Model (IGM): IGM is another method for the analysis of non-covalent interactions that provides a clear visual representation of interaction regions. It helps in identifying the specific atoms or molecular fragments that contribute to these interactions. An IGM analysis of this compound would complement QTAIM and RDG by providing a more detailed picture of the non-covalent interaction landscape.

While specific data tables for this compound are not available, a hypothetical QTAIM analysis of a key interaction is presented below for illustrative purposes.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| N-H···N | 0.025 | +0.085 | Hydrogen Bond |

| C-H···Br | 0.010 | +0.030 | Weak Hydrogen Bond |

This table is a hypothetical representation of potential QTAIM results for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and the strength of chemical bonds within a molecule by analyzing the electron density. scirp.org For this compound, NBO analysis would provide insights into the electronic structure and stability of the molecule.

A hypothetical NBO analysis result for this compound is summarized in the table below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(hydrazino) | π(C=N quinoline) | 5.2 | n → π |

| LP(1) Br | σ(C-C quinoline) | 1.8 | n → σ |

This table is a hypothetical representation of potential NBO analysis results for illustrative purposes.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Exploration of Ligand-Receptor Binding Interactions

Molecular docking studies on quinoline derivatives have shown that they can bind to a variety of biological targets, often through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govamazonaws.com For this compound, the hydrazino group and the quinoline nitrogen are potential hydrogen bond donors and acceptors, respectively. The quinoline ring system can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site. The bromine atom can also be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Prediction of Binding Modes and Affinities

A hypothetical summary of docking results for this compound with a generic kinase target is presented below.

| Binding Mode | Key Interacting Residues | Estimated Binding Energy (kcal/mol) |

| 1 | MET793 (H-bond), LEU718 (hydrophobic), PHE856 (π-π stacking) | -8.5 |

| 2 | LYS745 (H-bond), VAL726 (hydrophobic) | -7.2 |

This table is a hypothetical representation of potential molecular docking results for illustrative purposes.

Academic Applications and Research Directions for 6 Bromo 4 Hydrazinoquinoline Hydrochloride

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

6-Bromo-4-hydrazinoquinoline (B12121743) hydrochloride serves as a pivotal building block in synthetic organic chemistry, primarily owing to its reactive hydrazino group and the versatile quinoline (B57606) core. This combination allows for the construction of a multitude of complex heterocyclic systems with a wide array of academic and industrial applications.

Precursor for Biologically Active Compounds and Drug Candidates

The quinoline scaffold is a recognized pharmacophore present in numerous approved drugs, and its derivatives continue to be a major focus in medicinal chemistry research. nih.govrsc.org 6-Bromo-4-hydrazinoquinoline hydrochloride is a valuable precursor for the synthesis of novel, biologically active molecules, particularly kinase inhibitors and anti-inflammatory agents. The dysregulation of protein kinases is a known factor in the progression of diseases like cancer, making kinase inhibitors a significant class of therapeutic agents. ed.ac.uknih.gov The 4-aminoquinazoline core, structurally related to the quinoline scaffold, is found in several anticancer drugs, highlighting the therapeutic potential of such nitrogen-containing heterocyclic compounds. nih.gov

One of the most significant applications of this compound is in the synthesis of pyrazolo[4,3-c]quinolines. These compounds are formed through a cyclization reaction involving the hydrazino group of the parent molecule. Pyrazolo[4,3-c]quinoline derivatives have garnered considerable attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and β-glucuronidase inhibitory properties. nih.gov For instance, certain 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating their potential as anti-inflammatory agents. nih.gov The general synthetic route to these compounds involves the reaction of a 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine intermediate with various anilines. nih.gov The initial pyrazolo[4,3-c]quinoline core is accessible from this compound.

The following table summarizes the biological activities of some pyrazolo[4,3-c]quinoline derivatives, which can be synthesized using this compound as a starting material.

| Compound Class | Biological Activity | Therapeutic Potential |

| Pyrazolo[4,3-c]quinolines | Anti-inflammatory | Treatment of inflammatory diseases |

| Pyrazolo[4,3-c]quinolines | Anticancer | Development of new cancer therapies |

| Pyrazolo[4,3-c]quinolines | β-glucuronidase inhibition | Varied therapeutic applications |

| Pyrazolo[4,3-c]quinolines | Checkpoint kinase 1 (Chk1) inhibitors | Cancer therapy |

| Pyrazolo[4,3-c]quinolines | Cyclooxygenase-2 (COX-2) inhibitors | Anti-inflammatory and pain management |

Synthesis of Diversified Quinoline Scaffolds

The chemical reactivity of this compound makes it an excellent starting material for the synthesis of a wide range of diversified quinoline scaffolds. The hydrazino group at the C4 position is a key functional handle that can participate in various cyclization and condensation reactions to build fused heterocyclic systems.

A prime example of this is the synthesis of the aforementioned pyrazolo[4,3-c]quinoline ring system. This is typically achieved by reacting this compound with a suitable three-carbon component, leading to the formation of the fused pyrazole (B372694) ring. nih.gov This transformation is a powerful method for generating molecular complexity and accessing novel chemical space. The resulting tricyclic framework can be further functionalized at various positions, including the bromine atom on the quinoline ring and the nitrogen atoms of the pyrazole ring, allowing for the creation of a library of compounds with diverse substitution patterns.

The synthesis of such fused heterocyclic systems is of great interest in medicinal chemistry as it allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The ability to readily access a variety of pyrazolo[4,3-c]quinolines from this compound facilitates the development of new therapeutic agents. researchgate.net

Contributions to Catalysis and Materials Science

Beyond its applications in medicinal chemistry, this compound and its derivatives are also finding utility in the fields of catalysis and materials science. The quinoline nucleus possesses unique electronic and coordination properties that can be harnessed for these purposes.

Development of Ligands for Metal-Mediated Catalytic Processes

The nitrogen atom in the quinoline ring can act as a Lewis base and coordinate to metal centers, making quinoline derivatives attractive candidates for ligands in metal-mediated catalysis. rsc.org The development of efficient catalytic systems is a cornerstone of modern synthetic chemistry, and the design of novel ligands is crucial for controlling the activity and selectivity of metal catalysts.

Derivatives of this compound can be envisioned as ligands for various transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. researchgate.netmdpi.com The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Quinoline-based ligands have been shown to be effective in such transformations. nih.gov The hydrazino group in this compound could also participate in metal coordination, potentially leading to bidentate ligands with unique catalytic properties. Furthermore, the bromine atom at the C6 position can be a site for further modification, including its participation in cross-coupling reactions to attach other functional groups or to create polymeric catalytic systems.

Exploration in the Design of Sensing Materials and Bioimaging Probes

The quinoline scaffold is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of various substituents. crimsonpublishers.comcrimsonpublishers.com This has led to the extensive exploration of quinoline derivatives in the design of fluorescent chemosensors and bioimaging probes. rsc.orgnanobioletters.com These tools are invaluable for detecting and visualizing biologically important species, such as metal ions and reactive oxygen species, in living systems. crimsonpublishers.comcrimsonpublishers.com

This compound can serve as a versatile platform for the development of such molecular probes. The hydrazino group can be readily converted into other functional groups that can act as binding sites for specific analytes. For example, it can be reacted with aldehydes or ketones to form hydrazones, which can serve as receptors for metal ions. Upon binding of the target analyte, a change in the fluorescence properties of the quinoline core, such as an increase in fluorescence intensity (chelation-enhanced fluorescence, CHEF) or a shift in the emission wavelength, can be observed. nih.gov

The bromine atom on the quinoline ring also offers a handle for further functionalization, allowing for the attachment of other fluorophores, targeting moieties, or groups that can modulate the solubility and photophysical properties of the probe. The development of quinoline-based fluorescent probes is a rapidly growing area of research with significant potential for applications in medical diagnostics and cell biology. nih.gov

Future Perspectives in Basic and Applied Chemical Research

The versatility of this compound as a synthetic intermediate ensures its continued importance in both basic and applied chemical research. Future research directions are likely to build upon its established applications while exploring new frontiers.

In the realm of medicinal chemistry, the focus will likely be on the synthesis of more complex and potent biologically active compounds. This will involve the development of novel synthetic methodologies to further diversify the quinoline scaffold and the exploration of new therapeutic targets for the resulting compounds. The generation of compound libraries based on the pyrazolo[4,3-c]quinoline core and other heterocyclic systems derived from this compound will be crucial for high-throughput screening and the discovery of new drug leads.

In catalysis, the design of novel quinoline-based ligands with enhanced catalytic activity and selectivity will remain an active area of research. This may involve the synthesis of chiral ligands for asymmetric catalysis or the development of recyclable catalysts for green and sustainable chemical processes. The unique electronic properties of the quinoline ring, modulated by the bromo and hydrazino substituents, will be further exploited to fine-tune the performance of metal catalysts.

In materials science, the development of advanced sensing materials and bioimaging probes with improved sensitivity, selectivity, and photostability will be a key objective. This will require a deeper understanding of the relationship between the molecular structure of quinoline derivatives and their photophysical properties. The synthesis of novel quinoline-based fluorophores with applications in areas such as super-resolution microscopy and theranostics is a particularly exciting prospect.

常见问题

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodology :

- Process Chemistry : Optimize heat transfer in large batches (e.g., jacketed reactors) to prevent exothermic side reactions.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。